molecular formula C8H5BrClFO2 B2510858 2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid CAS No. 1696671-96-1

2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid

Cat. No. B2510858
M. Wt: 267.48
InChI Key: SPRNVLNLEBDLLA-UHFFFAOYSA-N
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Description

The compound "2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid" is a halogenated acetic acid derivative. Halogenated acetic acids are known to be produced during the chlorination of drinking water and can be found in various concentrations in chlorinated drinking waters. These compounds are significant due to their potential health effects and environmental impact .

Synthesis Analysis

The synthesis of halogenated phenylacetic acids can involve regioselective halogenation, as seen in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where bromination of 4-methoxyphenylacetic acid was achieved using bromine in acetic acid . Similarly, 4-(2-Bromoacetyl)-3-fluorophenylboronic acid was synthesized from a bromo-fluorobenzonitrile via a Grignard reaction, followed by protection and substitution steps . These methods could potentially be adapted for the synthesis of 2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid.

Molecular Structure Analysis

The molecular structure of halogenated phenylacetic acids can be characterized by techniques such as single crystal X-ray diffraction (SCXRD) and solid-state NMR (SSNMR). These techniques provide insights into the polymorphism, molecular conformation, and intermolecular interactions of these compounds . For instance, the crystal structure and intermolecular hydrogen bonding of 2-(3-Bromo-4-methoxyphenyl)acetic acid have been elucidated, showing the orientation of substituents and their electronic effects .

Chemical Reactions Analysis

Halogenated phenylacetic acids can undergo various chemical reactions, including esterification, which is a common derivatization step for analytical purposes. For example, carboxylic acids can be converted to their ester derivatives using reagents like 4-bromomethyl-7-acetoxycoumarin for subsequent detection in high-performance liquid chromatography . These reactions are crucial for the analysis and quantification of such compounds in complex matrices.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenylacetic acids are influenced by the presence and position of halogen substituents. These properties can be studied using techniques like gas-liquid chromatography (GLC) and mass spectrometry (MS), which allow for the separation, identification, and quantification of these compounds . The electron-withdrawing or donating nature of the substituents affects the compound's reactivity and interactions, as seen in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid . Additionally, the presence of halogens can impact the acidity, boiling point, and solubility of these acids.

Scientific Research Applications

Reactivity and Acidity Studies

  • Comparative Reactivity and Acidity : A study by (A. K. Srivastava et al., 2015) focused on the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids, including 2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid. This research provides insight into the molecular structure and properties of these compounds.

Synthesis and Structural Characterization

  • Synthesis and Anticancer Activity : Liu Ying-xiang (2007) studied the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, which provides insights into the synthetic process related to halogenated phenylacetic acids. This study is detailed in (Liu Ying-xiang, 2007).
  • Structural Analysis of Photo-Degradation : Lianming Wu, T. Y. Hong, and F. Vogt (2007) analyzed the photo-degradation behavior of a related pharmaceutical compound, shedding light on degradation processes for halogenated phenylacetic acids. This study can be found at (Lianming Wu et al., 2007).

Chemistry and Applications

  • Diuretic Activity : A study by G. Shutske et al. (1982) on [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids found specific structural requirements for diuretic activity in animals. This research, while not directly on 2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid, provides context for similar compounds and is available at (G. Shutske et al., 1982).

Polymorphism and Drug Development

  • Characterization and Development of Drug Polymorphs : L. Katrincic et al. (2009) conducted a study on polymorphism in a related pharmaceutical compound. Their work offers insights into the selection and development of drug polymorphs, including those related to 2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid. The study is detailed at (L. Katrincic et al., 2009).

Safety And Hazards

The safety information for “2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H315, H319, H335, which correspond to skin irritation, serious eye irritation, and respiratory irritation respectively .

properties

IUPAC Name

2-(4-bromo-3-chloro-2-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c9-5-2-1-4(3-6(12)13)8(11)7(5)10/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRNVLNLEBDLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid

CAS RN

1696671-96-1
Record name 2-(4-bromo-3-chloro-2-fluorophenyl)acetic acid
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